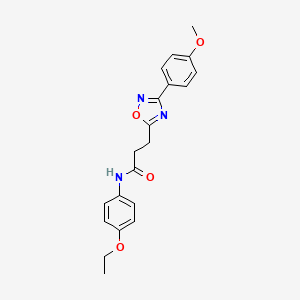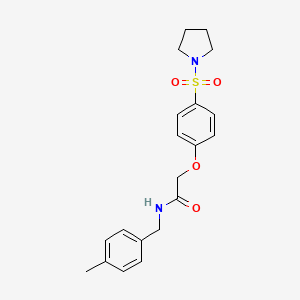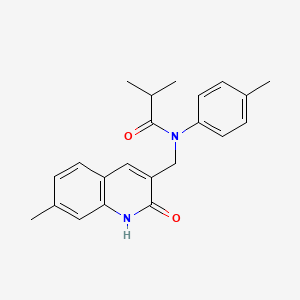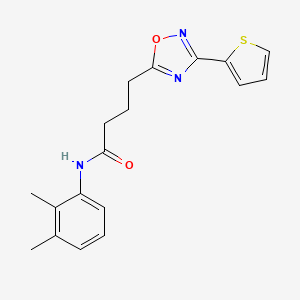
N-(4-ethoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as EMOXI or E-64d, is a potent inhibitor of cysteine proteases. It is widely used in scientific research for its ability to inhibit various proteases and its potential therapeutic applications.
Mecanismo De Acción
N-(4-ethoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide inhibits cysteine proteases by irreversibly binding to the active site cysteine residue of the enzyme. It forms a covalent bond with the cysteine residue, which prevents the protease from functioning properly. This irreversible inhibition makes N-(4-ethoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide a potent inhibitor of cysteine proteases.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation. N-(4-ethoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has also been shown to reduce the accumulation of autophagosomes and inhibit lysosomal degradation pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-ethoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is a potent inhibitor of cysteine proteases and has been widely used in scientific research. Its irreversible inhibition makes it a powerful tool for studying the role of cysteine proteases in various biological processes. However, N-(4-ethoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has some limitations for lab experiments. It can be toxic to cells at high concentrations and can inhibit other proteases besides cysteine proteases. Therefore, it is important to use N-(4-ethoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide at appropriate concentrations and to use other protease inhibitors in combination with N-(4-ethoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide to ensure specificity.
Direcciones Futuras
There are many future directions for the use of N-(4-ethoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide in scientific research. One potential application is in the development of new therapeutics for cancer, neurodegenerative diseases, and infectious diseases. N-(4-ethoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have potent anti-cancer and anti-inflammatory effects, and further research could lead to the development of new drugs based on N-(4-ethoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide. Additionally, N-(4-ethoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide could be used in combination with other protease inhibitors to target multiple proteases simultaneously. Finally, further research is needed to fully understand the role of cysteine proteases in various biological processes, and N-(4-ethoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide could be a valuable tool in these studies.
Conclusion:
In conclusion, N-(4-ethoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is a potent inhibitor of cysteine proteases that has been widely used in scientific research. Its irreversible inhibition makes it a powerful tool for studying the role of cysteine proteases in various biological processes. N-(4-ethoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has many potential applications in the development of new therapeutics for cancer, neurodegenerative diseases, and infectious diseases. However, it is important to use N-(4-ethoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide at appropriate concentrations and to use other protease inhibitors in combination with N-(4-ethoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide to ensure specificity. Further research is needed to fully understand the role of cysteine proteases in various biological processes, and N-(4-ethoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide could be a valuable tool in these studies.
Métodos De Síntesis
N-(4-ethoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate to form 4-ethoxybenzohydrazide. This intermediate is then reacted with 4-methoxybenzoyl chloride to form the 1,2,4-oxadiazole ring. The final step involves the reaction of the 1,2,4-oxadiazole intermediate with 3-bromo-N-(4-ethoxyphenyl)propanamide to form N-(4-ethoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is a potent inhibitor of cysteine proteases and has been widely used in scientific research. It is commonly used in studies of autophagy, apoptosis, and lysosomal degradation pathways. N-(4-ethoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to inhibit the activity of cathepsin B, cathepsin L, and other cysteine proteases. It has also been used to study the role of cysteine proteases in cancer, neurodegenerative diseases, and infectious diseases.
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-3-26-17-10-6-15(7-11-17)21-18(24)12-13-19-22-20(23-27-19)14-4-8-16(25-2)9-5-14/h4-11H,3,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYNHVIWQPILJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7711714.png)

![2-(4-chlorophenoxy)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7711721.png)







![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7711788.png)


